2-Isopropyl-3-methylbenzylbromid
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Overview
Description
2-Isopropyl-3-methylbenzylbromid is an organic compound with the molecular formula C11H15Br. It is a derivative of benzyl bromide, where the benzene ring is substituted with isopropyl and methyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-3-methylbenzylbromid can be synthesized through the bromination of 2-isopropyl-3-methyltoluene. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-3-methylbenzylbromid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: It can be reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Products include alcohols, nitriles, and amines.
Oxidation: Products include alcohols and ketones.
Reduction: Products include hydrocarbons.
Scientific Research Applications
2-Isopropyl-3-methylbenzylbromid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Isopropyl-3-methylbenzylbromid involves its reactivity as an electrophile due to the presence of the bromine atom. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: A simpler analog without the isopropyl and methyl substitutions.
2-Isopropylbenzyl Bromide: Lacks the methyl group on the benzene ring.
3-Methylbenzyl Bromide: Lacks the isopropyl group on the benzene ring.
Uniqueness
2-Isopropyl-3-methylbenzylbromid is unique due to the presence of both isopropyl and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications where these substituents play a crucial role .
Properties
Molecular Formula |
C11H15Br |
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Molecular Weight |
227.14 g/mol |
IUPAC Name |
1-(bromomethyl)-3-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15Br/c1-8(2)11-9(3)5-4-6-10(11)7-12/h4-6,8H,7H2,1-3H3 |
InChI Key |
GYWSFGMXQUCCSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)C(C)C |
Origin of Product |
United States |
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